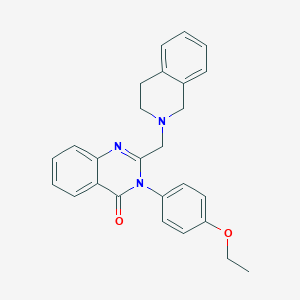![molecular formula C18H20IN3O3S B289310 N-(4-iodo-2-{[(2-morpholin-4-ylethyl)amino]carbonyl}phenyl)thiophene-2-carboxamide](/img/structure/B289310.png)
N-(4-iodo-2-{[(2-morpholin-4-ylethyl)amino]carbonyl}phenyl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-iodo-2-{[(2-morpholin-4-ylethyl)amino]carbonyl}phenyl)thiophene-2-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of N-(4-iodo-2-{[(2-morpholin-4-ylethyl)amino]carbonyl}phenyl)thiophene-2-carboxamide is not fully understood. However, studies have suggested that it may inhibit the activity of certain enzymes and pathways involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
Studies have shown that N-(4-iodo-2-{[(2-morpholin-4-ylethyl)amino]carbonyl}phenyl)thiophene-2-carboxamide can inhibit the production of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation. It has also been shown to induce apoptosis in cancer cells and inhibit the growth and proliferation of cancer cells. Additionally, it has been studied for its potential to inhibit the replication of certain viruses.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(4-iodo-2-{[(2-morpholin-4-ylethyl)amino]carbonyl}phenyl)thiophene-2-carboxamide is its potential as a fluorescent probe for imaging biological systems. It also has potential as a therapeutic agent for the treatment of inflammatory diseases, cancer, and viral infections. However, limitations include the need for further studies to fully understand its mechanism of action and potential side effects.
Orientations Futures
For research on N-(4-iodo-2-{[(2-morpholin-4-ylethyl)amino]carbonyl}phenyl)thiophene-2-carboxamide include further investigation of its anti-inflammatory, anti-cancer, and anti-viral properties. Additionally, studies could focus on optimizing its synthesis method and developing more efficient purification methods. Further research could also investigate its potential as a therapeutic agent for the treatment of various diseases and its potential as a fluorescent probe for imaging biological systems.
Méthodes De Synthèse
The synthesis of N-(4-iodo-2-{[(2-morpholin-4-ylethyl)amino]carbonyl}phenyl)thiophene-2-carboxamide involves the reaction of 4-iodo-2-nitrobenzoic acid with 2-(morpholin-4-yl)ethylamine and thiophene-2-carbonyl chloride in the presence of triethylamine. The resulting compound is then purified through column chromatography to obtain the final product.
Applications De Recherche Scientifique
N-(4-iodo-2-{[(2-morpholin-4-ylethyl)amino]carbonyl}phenyl)thiophene-2-carboxamide has shown potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-viral properties. It has also been investigated for its potential as a fluorescent probe for imaging biological systems.
Propriétés
Formule moléculaire |
C18H20IN3O3S |
|---|---|
Poids moléculaire |
485.3 g/mol |
Nom IUPAC |
N-[4-iodo-2-(2-morpholin-4-ylethylcarbamoyl)phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C18H20IN3O3S/c19-13-3-4-15(21-18(24)16-2-1-11-26-16)14(12-13)17(23)20-5-6-22-7-9-25-10-8-22/h1-4,11-12H,5-10H2,(H,20,23)(H,21,24) |
Clé InChI |
YRPGZKPAHFYDHP-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCNC(=O)C2=C(C=CC(=C2)I)NC(=O)C3=CC=CS3 |
SMILES canonique |
C1COCCN1CCNC(=O)C2=C(C=CC(=C2)I)NC(=O)C3=CC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(4-fluorophenyl)-2-{[3-methyl-4-(4-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone](/img/structure/B289227.png)
![2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-3-(4-fluorophenyl)-4(3H)-quinazolinone](/img/structure/B289229.png)
![3-(4-ethoxyphenyl)-2-{[ethyl(2-hydroxyethyl)amino]methyl}-4(3H)-quinazolinone](/img/structure/B289231.png)

![2-{[2-(benzoylamino)benzoyl]amino}-N-(4-ethoxyphenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289236.png)
![N-(2-methoxyphenyl)-2-({2-[(3-methylbenzoyl)amino]benzoyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B289238.png)
![N-[4-iodo-2-(2-toluidinocarbonyl)phenyl]nicotinamide](/img/structure/B289239.png)
![N-[2-(benzylcarbamoyl)-4-iodophenyl]furan-2-carboxamide](/img/structure/B289240.png)
![N-{2-[(allylamino)carbonyl]-4-iodophenyl}-2-furamide](/img/structure/B289241.png)
![2,4-dichloro-N-{4-iodo-2-[(propylamino)carbonyl]phenyl}benzamide](/img/structure/B289245.png)
![2,4-dichloro-N-[4-iodo-2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B289246.png)
![N-[4-iodo-2-(pyridin-4-ylcarbamoyl)phenyl]pyridine-3-carboxamide](/img/structure/B289247.png)
![N-benzyl-2-[(2-chlorobenzoyl)amino]-5-iodobenzamide](/img/structure/B289248.png)
![2-chloro-N-{4-iodo-2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B289250.png)